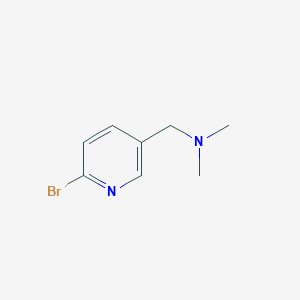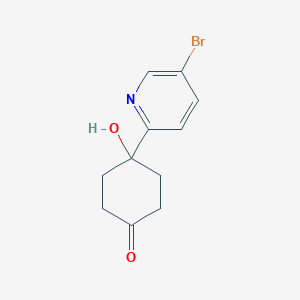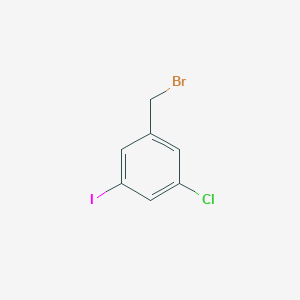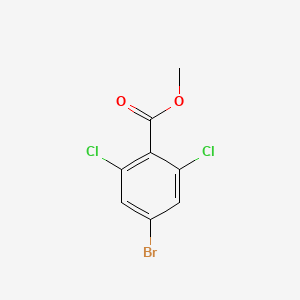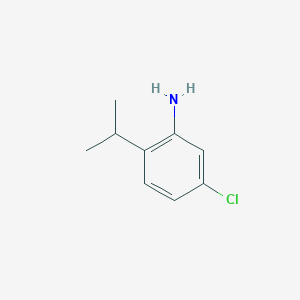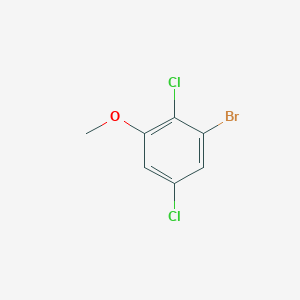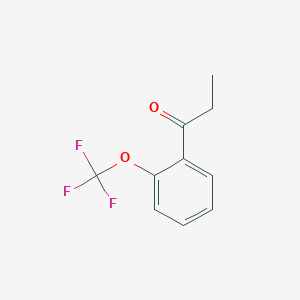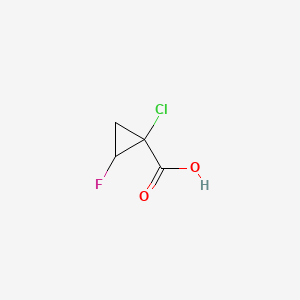
1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester
Descripción general
Descripción
1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester (CFM) is an organic compound with a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of various compounds, as a catalyst in chemical reactions, and as a starting material for the synthesis of other organic compounds. CFM has been studied extensively and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester has a wide range of applications in the field of organic chemistry. It is used as a reagent in the synthesis of various compounds, as a catalyst in chemical reactions, and as a starting material for the synthesis of other organic compounds. This compound has also been used in the synthesis of drugs, such as amiodarone, and in the synthesis of polymers and other materials.
Mecanismo De Acción
1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester is known to act as a nucleophile in organic reactions, and is capable of forming a variety of covalent bonds with other molecules. It is also known to be a Lewis acid, which means it can act as a catalyst in certain reactions. Furthermore, this compound is known to be an electron-rich compound, which makes it useful in the synthesis of other compounds.
Biochemical and Physiological Effects
This compound has been studied extensively and is known to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi, and can also act as an anti-inflammatory agent. In addition, this compound has been found to have anticancer activity in some cell lines, and has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and is also relatively stable. Furthermore, it is soluble in many organic solvents, making it easy to use and handle. However, there are some limitations to its use in laboratory experiments. This compound can be toxic, and it can react with some reagents and catalysts, leading to the formation of by-products.
Direcciones Futuras
Given its wide range of applications, there are many potential future directions for 1-Chloro-2-fluorocyclopropanecarboxylic acid methyl ester. It could be used in the synthesis of more complex compounds, such as pharmaceuticals, and could also be used in the synthesis of polymers and other materials. In addition, this compound could be used in the development of new catalysts and reagents, which could lead to the discovery of new reactions and pathways. Finally, further research into the biochemical and physiological effects of this compound could lead to the discovery of new therapeutic agents.
Propiedades
IUPAC Name |
methyl 1-chloro-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFO2/c1-9-4(8)5(6)2-3(5)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXKJLVXUPZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

